tert-Butyl ((5-methylpyrimidin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-methylpyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-12-9(13-6-8)7-14-10(15)16-11(2,3)4/h5-6H,7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMSSWZSZVFALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method A: A common synthetic route involves the reaction of 3-amino-2-methylacrolein with N-(tert-butyloxycarbonyl)-2-aminoacetonitrile in the presence of potassium carbonate in ethanol.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((5-methylpyrimidin-2-yl)methyl)carbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the tert-butyl group.
Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the pharmacological properties of drug candidates. For instance, it has been investigated for its role in synthesizing inhibitors for enzymes such as β-secretase (BACE1), which is crucial in Alzheimer's disease research .
Case Study: BACE1 Inhibitors
A study highlighted the use of carbamate derivatives, including those similar to tert-butyl ((5-methylpyrimidin-2-yl)methyl)carbamate, in developing BACE1 inhibitors. These compounds exhibited promising results in reducing amyloid-beta levels in animal models, demonstrating their potential for treating Alzheimer's disease .
Organic Synthesis
Building Block for Complex Molecules:
this compound is utilized as a building block in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile for creating complex organic molecules.
Synthesis Pathways:
The synthesis typically involves reacting 5-methylpyrimidine with tert-butyl chloroformate under basic conditions. This reaction can be optimized to improve yield and purity, which is essential for industrial applications.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium | 5-Carboxypyrimidin-2-yl)methyl)carbamate |
| Reduction | Sodium borohydride | Alcohol solvent | 5-Hydroxymethylpyrimidin-2-yl)methyl)carbamate |
| Substitution | Halogens (Br, Cl) | Catalyst presence | Halogenated derivatives |
Biological Research
Enzyme Studies:
In biological contexts, this compound is used to investigate enzyme-catalyzed reactions involving pyrimidine derivatives. It has shown potential as a biochemical probe to study enzyme activity and interactions with biological targets.
Potential Therapeutic Applications:
Research indicates that compounds with similar structures can modulate enzyme activity involved in disease pathways. This opens avenues for developing new therapeutic agents targeting specific diseases.
Industrial Applications
Fine Chemicals Production:
In the chemical industry, this compound is employed in producing fine chemicals and specialty materials. Its ability to participate in various chemical reactions makes it valuable for synthesizing products with specific functional groups.
Mechanism of Action
The mechanism by which tert-Butyl ((5-methylpyrimidin-2-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl ((5-methylpyrimidin-2-yl)methyl)carbamate with related carbamate derivatives, focusing on structural variations, physicochemical properties, and functional applications.
Structural and Functional Group Variations
*Estimated based on analogous compounds.
Key Observations:
- Substituent Effects: The presence of a methyl group on the pyrimidine ring (target compound) enhances lipophilicity compared to hydroxyl- or fluoro-substituted analogs (e.g., compounds in ). This may influence solubility and membrane permeability in biological systems.
- Boc Protection Stability: All compounds utilize the Boc group for amine protection, which is acid-labile and typically removed under mild acidic conditions. The electron-withdrawing effects of substituents (e.g., fluorine in ) may alter deprotection kinetics.
Physicochemical Properties
- Melting Points: Thiazole-based carbamates (e.g., 97–99°C ) generally exhibit higher melting points than pyrimidine analogs, likely due to increased crystallinity from sulfur-containing heterocycles.
- Solubility: Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility relative to alkyl-substituted derivatives.
Biological Activity
Tert-Butyl ((5-methylpyrimidin-2-yl)methyl)carbamate is a synthetic organic compound notable for its potential biological activity, particularly in the field of medicinal chemistry. This compound features a tert-butyl group and a pyrimidine moiety, which contribute to its unique chemical properties and pharmacological relevance. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Tert-butyl group : Known for its steric hindrance, enhancing the compound's lipophilicity and reactivity.
- Pyrimidine ring : Contributes to the compound's ability to interact with biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets. The carbamate moiety plays a crucial role in binding affinity towards enzymes and receptors. The compound has been studied for its potential as an inhibitor or modulator in various biochemical pathways, particularly those related to neurodegenerative diseases such as Alzheimer's disease.
Enzyme Interaction
Research indicates that compounds similar to this compound may exhibit inhibitory effects on key enzymes involved in amyloid beta aggregation, such as β-secretase (BACE1) and acetylcholinesterase (AChE). These interactions are critical for developing therapeutic agents targeting Alzheimer's disease progression.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it has shown promise as an inhibitor of β-secretase, which is crucial for reducing amyloid plaque formation in Alzheimer's disease models.
Table 1: Biological Activity Overview
| Activity | Target Enzyme | IC50 Value | Effect |
|---|---|---|---|
| β-secretase inhibition | BACE1 | 15.4 nM | Reduces amyloid beta aggregation |
| Acetylcholinesterase inhibition | AChE | 0.17 μM | Prevents neurotransmitter breakdown |
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic efficacy of this compound. Preliminary results indicate that this compound can significantly lower levels of amyloid beta in animal models when administered at appropriate dosages.
Case Study: Alzheimer's Disease Model
In a study involving scopolamine-induced Alzheimer-like symptoms in rats, treatment with this compound resulted in a marked decrease in amyloid beta levels compared to control groups. However, the bioavailability and pharmacokinetics in the central nervous system (CNS) remain areas for further investigation.
Discussion
The findings suggest that this compound holds potential as a therapeutic agent against neurodegenerative diseases due to its ability to modulate key enzymatic pathways. Its structural features allow it to engage effectively with target enzymes, leading to reduced amyloid aggregation and improved cognitive function in preclinical models.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Investigating its long-term effects and potential side effects will be crucial for assessing its viability as a clinical candidate.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for tert-Butyl ((5-methylpyrimidin-2-yl)methyl)carbamate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ and BINAP ligands) to introduce substituents on the pyrimidine ring, followed by carbamate formation via tert-butoxycarbonyl (Boc) protection. Key parameters include inert atmosphere (N₂), solvent choice (e.g., toluene or ethanol), and temperature control (60–100°C) to minimize side reactions .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) and characterize via / NMR and HRMS .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- NMR Analysis : The tert-butyl group exhibits a singlet at ~1.4 ppm (9H, C(CH₃)₃). The pyrimidine ring protons resonate between 7.5–8.5 ppm, with coupling patterns dependent on substitution. The methylene bridge (CH₂) adjacent to the carbamate appears as a doublet (~4.3 ppm, J = 6–7 Hz) .
- IR Signature : Carbamate C=O stretching at ~1680–1720 cm⁻¹ and N-H bending (if deprotected) near 3300 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as H315/H319). Avoid incompatible materials (strong acids/bases) to prevent Boc deprotection or decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles and confirm regiochemistry. For example, pyrimidine ring planarity and Boc-group orientation can validate NMR assignments. Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution) not captured in static X-ray structures .
Q. What strategies improve regioselectivity during pyrimidine functionalization in this compound derivatives?
- Regiochemical Control : Employ directing groups (e.g., methyl at C5) to bias electrophilic substitution. Transition-metal catalysis (e.g., Pd-mediated C-H activation) can selectively modify C2 or C4 positions. Computational modeling (DFT) predicts site-specific reactivity based on electron density and steric profiles .
Q. How do steric and electronic effects influence the stability of the Boc-protecting group under varying reaction conditions?
- Stability Studies : Monitor Boc deprotection kinetics via NMR in acidic (e.g., HCl/MeOH) or basic (K₂CO₃/MeOH) conditions. Steric hindrance from the pyrimidine-methyl group slows acidolysis compared to less hindered analogs. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds (>150°C) .
Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?
- Purity Assessment : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., de-Boc intermediates or dimerization products). Quantify impurities via calibration curves and ensure <1% total impurities for pharmacological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
